Hydrazine sulfate
Description
Historical Context of Hydrazine (B178648) Chemistry and its Derivatives
The journey of hydrazine chemistry began in the late 19th century. In 1875, the German chemist Emil Fischer made the initial breakthrough by synthesizing the first organic derivative of hydrazine, which he named phenylhydrazine. wikipedia.orgguidechem.comfishersci.com This discovery was a pivotal moment, though the isolation of the parent compound, hydrazine, had not yet been achieved. fishersci.com
The credit for the first synthesis of hydrazine itself goes to another German chemist, Theodor Curtius, in 1887. wikipedia.orgguidechem.comiupac.org He successfully produced hydrazine in the form of its salt, hydrazine sulfate (B86663) , by treating organic diazides with dilute sulfuric acid. wikipedia.orgguidechem.com Despite this success, Curtius was unable to isolate pure, anhydrous hydrazine. guidechem.com The preparation of pure anhydrous hydrazine was finally accomplished by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.orgguidechem.com
The early 20th century saw significant advancements in the production of hydrazine, making it more accessible for various applications. In 1907, Friedrich August Raschig developed an efficient industrial method known as the Olin Raschig process, which involves the reaction of ammonia (B1221849) with sodium hypochlorite (B82951). wikipedia.orgwikipedia.orgquora.comwikipedia.org This process was a critical step that enabled the large-scale synthesis of hydrazine. wikipedia.org
The strategic importance of hydrazine compounds became evident during World War II. Germany utilized hydrazine hydrate (B1144303), a solution of hydrazine in water, as a component in rocket fuel mixtures for the Messerschmitt Me 163B Komet, the first rocket-powered fighter plane. wikipedia.orgwikipedia.orgquora.comfishersci.comquora.com This application spurred intensive research and development, particularly in the United States. iupac.orgquora.com Following the war, companies such as Mathieson Chemical Corporation began large-scale production, with the first major plant in the U.S. opening in 1953, primarily to support military rocket fuel programs. wikipedia.orgwikipedia.org
Nomenclature and Chemical Structure of Hydrazine Sulfate (Hydrazinium Hydrogen Sulfate)
The nomenclature of this compound reflects its chemical composition as a salt. While commonly known as This compound , its more precise chemical name is hydrazinium (B103819) hydrogen sulfate . wikipedia.orgsigmaaldrich.com This name clarifies the ionic nature of the compound. Other synonyms found in chemical literature include hydrazine monosulfate, diamine sulfate, and hydrazinium sulfate. wikipedia.orgquora.comwikipedia.orgthieme-connect.de The IUPAC-preferred name is hydrazinium hydrogen sulfate. wikipedia.org
This compound is formed through the acid-base neutralization reaction between hydrazine (N₂H₄) and sulfuric acid (H₂SO₄). quora.comsigmaaldrich.comvedantu.com Hydrazine acts as a weak base, and one of its nitrogen atoms accepts a proton (a hydrogen ion, H⁺) from the strong acid, sulfuric acid. This protonation results in the formation of the hydrazinium cation ([N₂H₅]⁺). guidechem.comwikipedia.orgchemos.de The remainder of the sulfuric acid molecule becomes the bisulfate or hydrogensulfate anion ([HSO₄]⁻). sigmaaldrich.comchemos.de
Consequently, the chemical structure of this compound is not that of a simple adduct but an ionic salt. Its chemical formula is most accurately represented as [N₂H₅]⁺[HSO₄]⁻ , which clearly depicts the constituent ions. sigmaaldrich.comvedantu.comchemos.de Simpler formulas such as N₂H₆SO₄ or N₂H₄·H₂SO₄ are also used but are less descriptive of the true ionic structure. wikipedia.orgsigmaaldrich.combrainly.in
The hydrazinium cation ([N₂H₅]⁺) has a structure in which one nitrogen atom is bonded to two hydrogen atoms (-NH₂) and the other is protonated and bonded to three hydrogen atoms (-NH₃⁺), giving it a structure analogous to methylamine. guidechem.comwikipedia.orgquora.comchemos.de The compound exists as a white, crystalline solid at room temperature. quora.comsigmaaldrich.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Common Name | This compound | wikipedia.orgquora.comsigmaaldrich.com |
| IUPAC Name | Hydrazinium hydrogen sulfate | wikipedia.org |
| Chemical Formula | [N₂H₅]⁺[HSO₄]⁻ | sigmaaldrich.comvedantu.comchemos.de |
| Molar Mass | 130.12 g/mol | wikipedia.orgbrainly.in |
| Appearance | White crystalline solid | wikipedia.orgquora.comsigmaaldrich.com |
| Melting Point | 254 °C (decomposes) | wikipedia.orgbrainly.in |
| Solubility in Water | Soluble | sigmaaldrich.combrainly.in |
Classification within Hydrazine Compounds
The family of hydrazine-related chemicals is broad and can be categorized based on their chemical structure. The parent compound, hydrazine (N₂H₄), is itself an inorganic compound, lacking any carbon atoms. wikipedia.orgquora.com this compound is classified within this inorganic group.
Specifically, this compound is an inorganic hydrazinium salt . guidechem.comwikipedia.org This class of compounds results from the reaction of the base hydrazine with various mineral acids. wikipedia.org The defining feature of these salts is the presence of the hydrazinium cation ([N₂H₅]⁺) or, less commonly, the doubly protonated hydrazinediium dication ([N₂H₆]²⁺). wikipedia.orgwikipedia.orgthieme-connect.de Other examples in this class include hydrazine hydrochloride and hydrazine nitrate (B79036).
This classification distinguishes this compound from the large and diverse class of organic hydrazine derivatives . In organic hydrazines, one or more of the hydrogen atoms on the parent hydrazine molecule are replaced by a hydrocarbyl group (such as an alkyl or aryl group). wikipedia.orgiupac.orgwikipedia.org These organic derivatives, which include well-known compounds like monomethylhydrazine and phenylhydrazine, are categorized based on the number and location of these carbon-containing substituents (e.g., monosubstituted, 1,1-disubstituted, 1,2-disubstituted). wikipedia.orgthieme-connect.de
Other related classes of hydrazine derivatives include hydrazides , which contain an acyl group attached to a nitrogen atom, and hydrazones , which are formed from the reaction of hydrazines with aldehydes or ketones. iupac.org Therefore, this compound's identity is firmly rooted in inorganic chemistry as a salt of the parent molecule, hydrazine.
Interactive Data Table: Classification of Hydrazine Compounds
| Class | Definition | Example(s) |
| Inorganic Parent | The basic compound with the formula N₂H₄. | Hydrazine |
| Inorganic Hydrazinium Salts | Salts formed from hydrazine and a mineral acid, containing the [N₂H₅]⁺ or [N₂H₆]²⁺ cation. | This compound, Hydrazine hydrochloride |
| Organic Hydrazine Derivatives | One or more hydrogen atoms of hydrazine are replaced by a hydrocarbyl (alkyl/aryl) group. | Phenylhydrazine, Monomethylhydrazine |
| Hydrazides | Derivatives containing an acyl group (R-C=O) attached to a nitrogen atom. | Acethydrazide |
| Hydrazones | Derivatives formed by the reaction of hydrazines with aldehydes or ketones, containing a C=N-N functional group. | Acetone (B3395972) hydrazone |
Structure
2D Structure
Properties
IUPAC Name |
hydrazine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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InChI |
InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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InChI Key |
ZGCHATBSUIJLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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Canonical SMILES |
NN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
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Molecular Formula |
H4N2.H2O4S, H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | HYDRAZINE SULFATE | |
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Related CAS |
13464-80-7, Array | |
| Details | Compound: Hydrazine, sulfate (2:1) | |
| Record name | Hydrazine, sulfate (2:1) | |
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| Details | Compound: Hydrazine, sulfate (2:1) | |
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| Details | Compound: Hydrazine, sulfate (2:1) | |
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DSSTOX Substance ID |
DTXSID8020703 | |
| Record name | Hydrazine sulfate | |
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Molecular Weight |
130.13 g/mol | |
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Physical Description |
Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley] | |
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Boiling Point |
DECOMPOSES (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
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Solubility |
greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL) | |
| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |
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Density |
1.37 (NTP, 1992) - Denser than water; will sink, 1.378 | |
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Color/Form |
Orthorhombic crystals; glass like plates or prisms, White crystalline powder | |
CAS No. |
1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3 | |
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Melting Point |
489 °F (NTP, 1992), 254 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |
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Synthesis and Preparation Methodologies of Hydrazine Sulfate
Established Laboratory Synthesis Routes
Several well-documented methods are employed for the synthesis of hydrazine (B178648) sulfate (B86663) in a laboratory setting. These routes are chosen based on the availability of starting materials, desired purity, and scale of production.
The most direct method for preparing hydrazine sulfate is the neutralization reaction between an aqueous solution of hydrazine (N₂H₄), typically as hydrazine hydrate (B1144303) (N₂H₄·H₂O), and sulfuric acid (H₂SO₄). wikipedia.org This acid-base reaction is exothermic and results in the precipitation of this compound, which is sparingly soluble in water.
The procedure involves the gradual addition of concentrated sulfuric acid to a cooled, and sometimes filtered, aqueous solution of hydrazine with constant stirring. orgsyn.org To ensure the formation of a pure white crystalline product and prevent the formation of brown particles, it is crucial to maintain a low temperature (e.g., 0°C using an ice-salt bath) during the addition of the acid. orgsyn.org The precipitate is then typically allowed to stand in the cold for several hours to ensure complete precipitation before being filtered, washed with cold alcohol, and dried. orgsyn.org For higher purity, the crude product can be recrystallized from boiling water. orgsyn.org
These methods first synthesize hydrazine in solution, which is then precipitated as this compound.
Hypochlorite-Ammonia (Raschig Process): The Raschig process involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951) (NaOCl) in an alkaline solution to produce a dilute solution of hydrazine. britannica.com The reaction proceeds in two main steps: first, ammonia reacts with sodium hypochlorite to form monochloramine (NH₂Cl), and then the monochloramine reacts with a large excess of ammonia to form hydrazine and hydrochloric acid, which is neutralized by the base. britannica.comwikipedia.org To prevent the decomposition of hydrazine by side reactions, which can be catalyzed by metal ions like copper, a complexing agent such as gelatin, glue, or ethylenediaminetetra-acetic acid (EDTA) is often added. orgsyn.orgfischer-tropsch.orglookchem.com The resulting hydrazine solution can then be treated with sulfuric acid to precipitate this compound. lookchem.com
Urea-Based (Hoffmann Rearrangement): This process uses urea (B33335) instead of ammonia as the nitrogen source. britannica.comwikipedia.org In a typical procedure, urea is reacted with a basic solution of sodium hypochlorite. fischer-tropsch.orgsciencemadness.org The reaction, a variation of the Hoffmann rearrangement, proceeds through several intermediates to form hydrazine, carbon dioxide (which is converted to sodium carbonate), and sodium chloride. sciencemadness.orgyoutube.com Gelatin is also used in this method to improve the yield. fischer-tropsch.orgsciencemadness.org The mixture is often heated to drive the reaction to completion. fischer-tropsch.orgyoutube.com After cooling, sulfuric acid is added to precipitate the this compound. fischer-tropsch.orgyoutube.com An improvement to this method involves a two-step neutralization where hydrochloric acid is first used to neutralize the sodium carbonate byproduct, followed by sulfuric acid to precipitate the this compound, which can improve the purity and yield of the final product. sciencemadness.org
A common variation of these methods is the Ketazine Process , which can be applied to both hypochlorite-ammonia and urea-based routes. In this approach, a ketone (like acetone (B3395972) or methyl ethyl ketone) is added to the reaction mixture. sciencemadness.orgyoutube.com The ketone reacts with the newly formed hydrazine to produce a ketazine. sciencemadness.orgyoutube.com This intermediate is more stable and can be separated from the aqueous solution, often as an oily layer. youtube.comyoutube.com The separated ketazine is then hydrolyzed with hot acidic water (using sulfuric acid) to yield this compound and regenerate the ketone. sciencemadness.orgyoutube.com This process offers an effective way to concentrate and purify the hydrazine before its conversion to the sulfate salt.
| Method | Key Reactants | Key Conditions | Intermediate | Yield Reference |
|---|---|---|---|---|
| Hypochlorite-Ammonia (Raschig) | Ammonia, Sodium Hypochlorite, Sodium Hydroxide (B78521) | Excess ammonia, ~0°C for chloramine (B81541) formation, ~130°C for hydrazine formation, gelatin/glue as stabilizer. orgsyn.orglookchem.com | Monochloramine wikipedia.org | 34–37% (Lab scale) orgsyn.org |
| Urea-Based (Hoffmann) | Urea, Sodium Hypochlorite, Sodium Hydroxide | Cold mixing followed by heating to ~90-100°C, gelatin as stabilizer. fischer-tropsch.orgyoutube.com | Isocyanate derivative youtube.com | ~42-70% lookchem.comsciencemadness.org |
| Ketazine Process Variation | Reactants from above + Ketone (e.g., MEK) | Addition of ketone to form azine, separation, then acid hydrolysis. sciencemadness.orgyoutube.com | Ketazine (e.g., Butanone azine) sciencemadness.org | ~40% (Crude) youtube.com |
This compound can be prepared by the reduction of nitrates or nitrites. orgsyn.org Zinc metal is a common reducing agent for this purpose in a neutral or acidic solution. orgsyn.orggoogle.com The process involves the reduction of the nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) ion to form hydrazine. Zinc powder effectively catalyzes the reduction of nitrate to nitrite, which can be further reduced. unand.ac.idsigmaaldrich.com The resulting hydrazine in the solution is then precipitated as this compound by the addition of sulfuric acid. This method is less commonly cited in detailed laboratory preparations compared to hypochlorite-based routes.
Another documented, though less common, laboratory route is the reaction of ammonia with dichlorourea. orgsyn.org This method is related to the urea-based process, where a chlorinated urea intermediate is involved. In one variation, a concentrated solution of urea is chlorinated to form a dichlorourea intermediate, which is then hydrolyzed with sodium hydroxide to form hydrazine. youtube.com The final product is obtained by workup with sulfuric acid. youtube.com
Industrial Production Processes and Capacity
On an industrial scale, the production of hydrazine and its subsequent conversion to this compound primarily relies on modifications of the Raschig and urea processes, as well as the ketazine-based Bayer and Peroxide processes.
Raschig Process: This was the first major industrial process. It involves reacting sodium hypochlorite with a 20- to 30-fold molar excess of ammonia under pressure at elevated temperatures. lookchem.com The excess ammonia is recycled. A key challenge is separating the hydrazine-water mixture from the sodium chloride byproduct. lookchem.com
Urea Process: This process reacts urea with sodium hypochlorite and sodium hydroxide at atmospheric pressure. lookchem.com It avoids the need for a large excess of ammonia but consumes significant amounts of sodium hydroxide. lookchem.com
Bayer Process: This is a ketazine-based process where ammonia is oxidized by sodium hypochlorite in the presence of acetone or methyl ethyl ketone. lookchem.com The resulting azine is separated from the salt-containing aqueous phase and then hydrolyzed to produce hydrazine hydrate and regenerate the ketone. This method simplifies the separation of hydrazine from the salt byproduct. lookchem.com
Industrial Precipitation: In many industrial applications, once the aqueous hydrazine solution is obtained through one of the above processes, it can be directly converted to this compound. A patented process describes introducing a vapor mixture of hydrazine and water into an absorbent solution of dithis compound. Sulfuric acid is then added to precipitate the less soluble this compound, which is separated by filtration. google.com Another industrial method involves adding ketazine dropwise into a sulfuric acid solution, which acts as a catalyst for hydrolysis and simultaneously reacts with the formed hydrazine, offering good control over the reaction heat and high product purity. google.com
Global production capacity for hydrazine solutions was reported as 36.3 million pounds in 1992. nih.govnih.gov More recent market analysis estimated the global this compound market size at approximately USD 104.25 million in 2023, with projections to reach USD 123.76 million by 2029. 24marketreports.com
| Reported Figure | Value | Year | Region/Scope |
|---|---|---|---|
| Hydrazine Solutions Production Capacity | 36.3 million pounds | 1992 | U.S. nih.gov |
| Hydrazine Production and Imports | 1 million - 10 million pounds | 2015 | U.S. nih.gov |
| This compound Production and Imports | 10,000 - 500,000 pounds | 1990 | U.S. nih.gov |
| Global this compound Market Size (Estimated) | $104.25 million | 2023 | Global 24marketreports.com |
Advanced Synthetic Approaches and Innovations
Research continues to seek more efficient, economical, and environmentally friendly methods for hydrazine synthesis, which in turn impacts the production of this compound.
Peroxide Process: A significant innovation is the use of hydrogen peroxide as the oxidant instead of sodium hypochlorite, which avoids the generation of salt byproducts. wikipedia.org In this process, ammonia and hydrogen peroxide react in the presence of a ketone catalyst to form an oxaziridine, which then reacts with another molecule of ammonia to produce a hydrazone. The hydrazone is finally hydrolyzed to yield hydrazine and regenerate the ketone. wikipedia.org
Catalytic Innovations: Advances in catalysis are central to new synthetic strategies. Research has explored various catalysts to improve the efficiency and selectivity of existing processes. For instance, a patent describes a method to produce high-purity this compound by controlling the reaction conditions through the dropwise addition of ketazine to sulfuric acid, which acts as both a catalyst and a reactant. google.com This approach allows for reaction at normal temperature and pressure, avoiding byproduct formation from excessive heat. google.com
Innovations in Hydrazine Derivative Synthesis: While not direct methods for this compound, new ways to synthesize hydrazine derivatives are relevant. These include the direct reductive alkylation of hydrazine derivatives and copper-catalyzed coupling reactions to form substituted hydrazines. organic-chemistry.org Such advancements in organo-hydrazine chemistry could potentially be adapted for the synthesis of the parent compound. organic-chemistry.orgresearchgate.net
Hydrothermal Synthesis in Transition Metal Sulfates
Hydrothermal synthesis is a significant method for creating novel materials, and the use of hydrazine (N₂H₄) within this process has led to the formation of unique transition metal compounds. nih.govfigshare.comnih.gov In this method, reactions are carried out in aqueous solutions at high temperatures and pressures. Hydrazine and its protonated form, the hydrazinium (B103819) cation (N₂H₅⁺), can act as ligands that are incorporated into the final crystal structure of the material. nih.govfigshare.com
Research has demonstrated the successful synthesis of six transition metal sulfates containing hydrazine through a hydrothermal method: [M(SO₄)₂(N₂H₅)₂]n (where M = Mn, Co, Ni) and [M(N₂H₄)SO₄]n (where M = Mn, Co, Ni). nih.govfigshare.com The first set of compounds (1-3) features one-dimensional chains where a protonated hydrazine molecule acts as a terminal ligand. nih.govfigshare.com The second set (4-6) forms three-dimensional frameworks where both hydrazine and sulfate act as bridging ligands. nih.govfigshare.com These compounds all exhibit antiferromagnetic coupling between the metal ions. nih.govfigshare.com
The role of hydrazine is not limited to sulfates. In the hydrothermal synthesis of chalcogenides, hydrazine has been used to create a neutral three-dimensional framework material, [Mn₂SnS₄(N₂H₄)₂], at approximately 150°C. nih.govresearchgate.net In this structure, hydrazine ligands bridge the metal centers, highlighting the potential of hydrazine to facilitate the formation of new chalcogenide materials under solvothermal conditions. nih.govresearchgate.net The resulting complex structure leads to strong antiferromagnetic interactions. nih.gov
Table 1: Transition Metal Compounds Synthesized Hydrothermally with Hydrazine This table is interactive. You can sort and filter the data.
| Compound Formula | Metal (M) | Structure Type | Ligand Role of Hydrazine | Reference |
| [M(SO₄)₂(N₂H₅)₂]n | Mn, Co, Ni | 1D homometallic chains | Terminal ligand (as N₂H₅⁺) | nih.gov, figshare.com |
| [M(N₂H₄)SO₄]n | Mn, Co, Ni | 3D homometallic frameworks | Bridging ligand | nih.gov, figshare.com |
| [Mn₂SnS₄(N₂H₄)₂] | Mn | 3D neutral framework | Bridging ligand | nih.gov, researchgate.net |
Synthesis of Silver Nanoparticles using this compound as a Reductant
This compound is employed as a reducing agent in the chemical synthesis of silver nanoparticles (AgNPs). mdpi.comresearchgate.net The chemical reduction method is a common, effective, and low-cost approach for producing AgNPs. mdpi.com In this process, a silver salt, typically silver nitrate (AgNO₃), is reduced to elemental silver (Ag⁰) in the presence of a reducing agent and a stabilizing or capping agent to control the size and prevent aggregation of the nanoparticles. mdpi.comresearchgate.netomnis-mg.com
As a mild reductant, this compound is utilized to reduce silver ions (Ag⁺) from silver nitrate to form spherical silver nanoparticles. researchgate.net The formation of the colloidal AgNPs is often indicated by a color change in the reaction solution and can be monitored using UV-Vis spectroscopy, which shows a characteristic Surface Plasmon Resonance (SPR) peak. researchgate.netomnis-mg.com The position of this peak is related to the size of the nanoparticles. researchgate.net For instance, SPR peaks for AgNPs synthesized with this compound have been observed between 418–431 nm. researchgate.net
The synthesis process involves several key components: a silver precursor, a reducing agent, and a stabilizing agent. mdpi.com Various stabilizers are used in conjunction with hydrazine-based reductants, such as Sodium Dodecyl Sulfate (SDS), citrate (B86180) of sodium, and chitosan (B1678972). researchgate.netomnis-mg.comresearchgate.net The choice and concentration of the stabilizing agent can influence the final size and homogeneity of the synthesized nanoparticles. researchgate.net For example, in one study using chitosan as a stabilizer, spherical AgNPs with diameters of 19–20 nm were formed. researchgate.net In another preparation, using hydrazine hydrate and sodium citrate as reducing agents and SDS as a stabilizer, nanoparticles with mean diameters ranging from 9 to 30 nm were produced. omnis-mg.com
Table 2: Synthesis of Silver Nanoparticles using Hydrazine-based Reductants This table is interactive. You can sort and filter the data.
| Reductant | Silver Precursor | Stabilizing Agent(s) | Resulting Nanoparticle Size | Analytical Method | Reference |
| This compound | Silver Nitrate (AgNO₃) | Chitosan | 19–20 nm | UV-Vis Spectroscopy | researchgate.net |
| Hydrazine hydrate | Silver Nitrate (AgNO₃) | Sodium Dodecyl Sulphate (SDS), Sodium Citrate | 9, 11, 24, 30 nm | UV-Vis, EDX, TEM | omnis-mg.com |
| Hydrazine | [Ag(NH₃)₂]⁺ complex | Sodium Dodecylsulfate (SDS) | < 20 nm | SEM, DLS | researchgate.net |
| Hydrazine | Silver Nitrate (AgNO₃) | CTAB, SDS, Triton X-100 | ~15 nm (with CTAB) | TEM | nih.gov |
Purification and Characterization of Synthetic Products
Following synthesis, this compound requires purification to remove unreacted starting materials, by-products, and other impurities. A common method involves recrystallization. For instance, crude this compound can be purified by dissolving it in boiling 80 percent ethyl alcohol and filtering out any undissolved material. orgsyn.org Upon cooling the filtrate, purified this compound crystallizes and can be collected. orgsyn.org Another approach is to dissolve the product in distilled water, followed by evaporation and suction filtration to isolate the purified crystals. core.ac.uk The purified product, typically a white, crystalline solid, can then be washed with a solvent like absolute ethanol (B145695) or isopropyl alcohol and dried. orgsyn.orgsciencemadness.org
Characterization of the purified this compound is essential to confirm its identity and purity. The melting point of pure this compound is 254 °C. sigmaaldrich.com Its chemical formula is [N₂H₅]⁺[HSO₄]⁻, with a molar mass of 130.12 g·mol⁻¹. wikipedia.org
Analytical techniques are used to assess the purity and identify trace contaminants. A product sold as ACS reagent grade, for example, has a specified assay of ≥99.0%. sigmaaldrich.com Characterization includes checking for ionic impurities and heavy metals.
Table 3: Typical Specifications for Purified this compound (ACS Reagent Grade) This table is interactive. You can sort and filter the data.
| Property / Analyte | Specification Limit | Reference |
| Assay | ≥99.0% | sigmaaldrich.com |
| Ignition Residue (as SO₄) | ≤0.05% | sigmaaldrich.com |
| Chloride (Cl⁻) | ≤50 mg/kg | sigmaaldrich.com |
| Ammonium (B1175870) (NH₄⁺) | ≤400 mg/kg | sigmaaldrich.com |
| Iron (Fe) | ≤10 mg/kg | sigmaaldrich.com |
| Cadmium (Cd) | ≤5 mg/kg | sigmaaldrich.com |
| Cobalt (Co) | ≤5 mg/kg | sigmaaldrich.com |
| Chromium (Cr) | ≤5 mg/kg | sigmaaldrich.com |
| Copper (Cu) | ≤5 mg/kg | sigmaaldrich.com |
| Potassium (K) | ≤50 mg/kg | sigmaaldrich.com |
| Magnesium (Mg) | ≤5 mg/kg | sigmaaldrich.com |
| Manganese (Mn) | ≤5 mg/kg | sigmaaldrich.com |
| Sodium (Na) | ≤50 mg/kg | sigmaaldrich.com |
| Nickel (Ni) | ≤5 mg/kg | sigmaaldrich.com |
| Lead (Pb) | ≤5 mg/kg | sigmaaldrich.com |
| Zinc (Zn) | ≤5 mg/kg | sigmaaldrich.com |
Chemical Reactivity and Mechanistic Studies of Hydrazine Sulfate
Redox Properties and Applications as a Reducing Agent
Hydrazine (B178648) sulfate (B86663) is a potent reducing agent, a property that is central to many of its industrial and laboratory applications. nih.gov The by-products of its reduction reactions are typically nitrogen gas and water, which are environmentally benign. wikipedia.org
A significant application of hydrazine sulfate's reducing power is in the detoxification of industrial effluents containing hexavalent chromium (Cr(VI)). tuiasi.roresearchgate.net Cr(VI) is a toxic and carcinogenic substance found in wastewater from industries such as electroplating. tuiasi.ro this compound effectively reduces Cr(VI) to the less toxic and less mobile trivalent form, Cr(III). tuiasi.roacs.org
The reduction reaction is influenced by several parameters, including the molar ratio of reactants, temperature, and pH. tuiasi.ro The reaction kinetics have been shown to be first order with respect to hydrazine (N₂H₄) and second order with respect to Cr(VI). tuiasi.ro The efficiency of the reduction increases with higher temperatures and an increased molar ratio of hydrazine to Cr(VI). tuiasi.ro While the theoretical molar ratio of N₂H₄ to Cr(VI) for complete reduction is 0.75, a larger excess of hydrazine is often required in practice, partly due to its consumption by dissolved oxygen in the solution. tuiasi.ro
The process is highly effective in acidic conditions. tuiasi.roasianpubs.org Although the reducing capability of hydrazine is somewhat diminished in acidic media where it exists as the hydrazinium (B103819) ion, the highly oxidizing nature of chromium and the stability of Cr(III) at low pH still strongly favor the reduction. tuiasi.ro In one study, a reduction efficiency of 96.8% was achieved at 50°C with a Cr(VI) to N₂H₄ molar ratio of 1:5. tuiasi.ro Another study demonstrated that over 99% of Cr(VI) could be reduced from rinsing waters using this compound. researchgate.net The resulting Cr(III) can then be precipitated out of the solution as chromium(III) hydroxide (B78521) by increasing the pH. researchgate.net
Table 1: Efficiency of Cr(VI) Reduction by Hydrazine Under Various Conditions
| Parameter | Condition | Cr(VI) Reduction Efficiency | Source |
| Molar Ratio | Cr(VI):N₂H₄ = 1:5 | 96.8% | tuiasi.ro |
| Temperature | 50°C | 96.8% | tuiasi.ro |
| pH | Acidic | Significantly enhanced | tuiasi.ro |
| Concentration | 8.55 mg/dm³ Cr(VI) | >99% | researchgate.net |
In analytical chemistry, this compound is employed as a reductant in spectrophotometric methods for determining the concentration of various ions, notably phosphate (B84403). researchgate.net The method for phosphate determination is based on the reaction of orthophosphate ions with a molybdate (B1676688) reagent, typically ammonium (B1175870) molybdate, in an acidic medium to form a phosphomolybdate complex (molybdophosphoric acid). researchgate.net
This complex is then reduced by this compound to produce a intensely colored "molybdenum blue" complex. researchgate.netcore.ac.uk The intensity of the blue color, which can be measured using a spectrophotometer at a wavelength of maximum absorption (around 830 nm), is directly proportional to the amount of phosphate present in the original sample. researchgate.net
Optimized conditions for this analysis have been established. For instance, one study found that 0.4 mL of a 0.12% this compound solution was sufficient for the reduction, with the resulting color being stable for up to 24 hours. researchgate.net This method provides a sensitive and accurate means for quantifying phosphate in various samples, including soil and water. researchgate.net this compound has also been used in conjunction with stannous chloride as a reducing agent for the determination of nucleotide phosphorus. nih.gov
Acid-Base Equilibria and Protonation States of Hydrazinium
Hydrazine (N₂H₄) is a weak base that can be protonated by acids to form hydrazinium salts. wikipedia.orgwordpress.com When treated with one equivalent of a mineral acid, it forms the singly protonated hydrazinium cation, [N₂H₅]⁺. wikipedia.orgwikipedia.org this compound is more accurately described as hydrazinium hydrogensulfate, [N₂H₅]⁺[HSO₄]⁻. wikipedia.orgwikipedia.org
The hydrazinium ion ([N₂H₅]⁺) is a weak acid with a reported pKa of 8.1. wikipedia.org The equilibrium in an aqueous solution can be described by the following equation:
N₂H₅⁺ + H₂O ⇌ N₂H₄ + H₃O⁺
A study determined the pKa of the hydrazinium ion over a temperature range of 0–80 °C, described by the equation: pKa = (2600 ± 30)/T – (0.771 ± 0.099), where T is the temperature in Kelvin. rsc.org
Double protonation of hydrazine is also possible, yielding the hydrazinediium dication, [N₂H₆]²⁺. wikipedia.orgwikipedia.org This requires a strong acid, as the second protonation is significantly less favorable due to the electrostatic repulsion of the adjacent positive charges. stackexchange.com Consequently, salts containing the dication, such as hydrazinediium sulfate, [N₂H₆]²⁺[SO₄]²⁻, are formed with strong acids like sulfuric acid. wikipedia.orgstackexchange.com
Reaction Mechanisms in Organic Synthesis
Hydrazine and its salts are important reagents in a variety of organic syntheses. wikipedia.org
Hydrazine undergoes condensation reactions with carbonyl compounds (aldehydes and ketones). nih.govresearchgate.net In these reactions, the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon. The initial adduct then eliminates a molecule of water to form a C=N double bond. When hydrazine reacts with a carbonyl compound, the product is a hydrazone. libretexts.org
This compound can be used as the hydrazine source for these reactions. researchgate.net For example, grinding a mixture of carbonyl compounds, this compound, and trimethylamine (B31210) has been shown to produce azines, which are formed when both nitrogen atoms of hydrazine condense with two equivalents of the carbonyl compound. researchgate.net
Table 2: Products of Hydrazine Condensation Reactions with Carbonyls
| Reactants | Intermediate/Product | Reaction Type |
| Hydrazine + 1 eq. Aldehyde/Ketone | Hydrazone | Condensation |
| Hydrazine + 2 eq. Aldehyde/Ketone | Azine | Condensation |
| Hydrazone + Base + Heat | Alkane | Wolff-Kishner Reduction |
The gas-phase reactions of protonated hydrazine ([N₂H₅]⁺) with carbonyl compounds have also been studied, showing that the mechanisms are similar to those postulated for solution-phase reactions. nih.gov The initial step is the formation of a protonated adduct, which can then react further to form a protonated hydrazone. nih.gov
Beyond its role as a reagent, this compound also functions as a catalyst in certain industrial processes. wikipedia.org One notable application is its use as a catalyst in the manufacturing of fibers from acetate. wikipedia.org
Azotization Reactions
Azotization reactions involving this compound are critical in various synthetic chemical processes. These reactions typically entail the conversion of hydrazine into an azo compound or other nitrogen-containing species through interaction with a diazotizing agent, commonly nitrous acid. Nitrous acid is usually generated in situ by reacting a nitrite (B80452) salt with a strong acid. byjus.comorganic-chemistry.org
The reaction between hydrazine and nitrous acid is understood to be a standard N-nitrosation reaction. rsc.org The mechanism initiates with the formation of a nitrosonium ion from nitrous acid in an acidic medium. byjus.com This electrophilic ion is then attacked by the nucleophilic hydrazine. The process is first-order concerning both hydrazine and nitrous acid, with its rate being significantly influenced by the acidity of the solution. rsc.org
The reaction proceeds through an N-nitrosohydrazine intermediate, which is unstable and decomposes. rsc.org The decomposition pathway of this intermediate is dependent on the acidity of the environment. At high acidities, the primary product is hydrazoic acid (HN₃). Conversely, at lower acidities, the decomposition yields ammonia (B1221849) (NH₃) and nitrous oxide (N₂O). rsc.org An intermediate in this decomposition has been detected spectrophotometrically. rsc.org
The study of these reactions is not only fundamental to understanding the chemical behavior of this compound but also for managing its reactivity in various industrial and synthetic applications.
Stability and Degradation Pathways
The stability and subsequent degradation of this compound are influenced by thermal conditions and its interactions within environmental matrices, primarily through oxidation.
The thermal stability of this compound is a key parameter for its safe handling and storage. Research indicates that the compound is stable up to approximately 254°C, at which point it melts with concurrent decomposition. evitachem.com Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated the complex, multi-stage nature of its decomposition. evitachem.comnasa.gov
The decomposition process is exothermic and can be catalyzed by the presence of certain materials, especially metal ions, which can lower the decomposition temperature. nasa.govnih.gov The initial decomposition products at lower temperatures are primarily ammonia, while at higher temperatures, nitrogen and hydrogen gas become the dominant products. nih.gov A study of the thermal decomposition of highly purified hydrazine indicated that factors such as the presence of metals, oxygen, and carbon dioxide increase the rate of decomposition. nasa.gov
Reactive dynamics studies have identified prominent intermediates during decomposition, including N₂H₃, N₂H₂, and NH₂. nih.gov The pressure also influences the products, with higher pressures favoring the formation of ammonia over nitrogen and hydrogen gas. nih.gov
Table 1: Thermal Decomposition Characteristics of Hydrazine
| Parameter | Observation | Source(s) |
| Onset of Decomposition | ~254°C (melts with decomposition) | evitachem.com |
| Effect of Catalysts | Rate increased by metal ions (e.g., Pt) | nasa.govnih.gov |
| Effect of Pressure | Higher pressure favors NH₃ formation | nih.gov |
| Major Products | NH₃, N₂, H₂ | nih.govwikipedia.org |
| Key Intermediates | N₂H₃, N₂H₂, NH₂ | nih.gov |
This table is interactive. Click on the headers to sort the data.
In environmental settings like soil and water, the principal degradation pathway for this compound is oxidation. Hydrazine is a potent reducing agent and is susceptible to oxidation by various agents present in the environment. who.int
Aqueous Systems: In aqueous solutions, hydrazine degradation is significantly affected by pH, temperature, dissolved oxygen, and the presence of metal ions, which act as catalysts. who.intcdc.govosti.gov The primary degradation mechanism is a four-electron oxidation by oxygen, yielding nitrogen gas (N₂) and water. researchgate.net This reaction is generally slow but is markedly accelerated by catalysts like copper (II) ions. researchgate.netscispace.com The rate of degradation is also faster in alkaline solutions compared to acidic ones. cdc.govresearchgate.net Under certain conditions, such as those favoring a one-electron oxidation pathway, ammonia can also be formed as a degradation product. researchgate.net The half-life of hydrazines in uncatalyzed aqueous solutions can range from 10 to 14 days. scispace.com
Soil Systems: In soil, both abiotic and biotic processes contribute to hydrazine degradation. osti.gov Abiotic degradation is largely driven by oxidation on the surfaces of soil constituents like clay minerals and metal oxides. osti.gov Biotic degradation involves microorganisms that can utilize hydrazine. osti.gov For instance, the bacterium Achromobacter sp., isolated from soil, has demonstrated the ability to degrade hydrazine to dinitrogen gas. osti.gov The rate and extent of degradation are influenced by soil properties such as pH and organic matter content. scispace.com
Table 2: Factors Influencing Hydrazine Degradation in Environmental Media
| Factor | Effect on Degradation Rate | Environmental Medium | Source(s) |
| pH | Increases in alkaline conditions | Water, Soil | cdc.govresearchgate.net |
| Dissolved Oxygen | Essential for aerobic degradation | Water, Soil | researchgate.netscispace.com |
| Metal Ions (e.g., Cu²⁺) | Catalyzes and accelerates oxidation | Water | researchgate.netscispace.comdtic.mil |
| Temperature | Rate increases with temperature | Water | researchgate.netiaea.org |
| Organic Matter | Influences degradation rate | Water, Soil | cdc.govscispace.com |
| Microorganisms | Biotic degradation pathway | Soil, Water | who.intosti.gov |
This table is interactive. Click on the headers to sort the data.
Analytical Methodologies for Hydrazine Sulfate
Spectrophotometric Determination Techniques
Spectrophotometry remains a cornerstone for the determination of hydrazine (B178648) sulfate (B86663), leveraging color-forming reactions that produce a chromophore whose absorbance is proportional to the analyte concentration. These methods are often characterized by their simplicity, cost-effectiveness, and good sensitivity.
Fe(II)-2,2'-Bipyridyl Complex Formation
A sensitive spectrophotometric method for the determination of trace amounts of hydrazine involves its reaction with ferric ions (Fe(III)), which are reduced to ferrous ions (Fe(II)). The resulting Fe(II) ions then react with 2,2'-bipyridyl to form a stable, water-soluble red-pink complex. epstem.netepstem.net This complex exhibits maximum absorption at a wavelength of 523 nm. epstem.netepstem.net
The optimal conditions for this reaction include heating at 60°C. epstem.netepstem.net The method demonstrates adherence to Beer's law over a concentration range of 2-32 ppm of hydrazine. epstem.net Key performance parameters of this method are summarized in the table below. epstem.net
| Parameter | Value |
| λmax | 523 nm |
| Linear Range | 2-32 ppm |
| Molar Absorptivity | 5.6 × 10³ L·mol⁻¹·cm⁻¹ |
| Sandell's Sensitivity | 0.02 µg·cm⁻² |
| Limit of Detection | 0.1 µg/mL |
| Limit of Quantitation | 0.3 µg/mL |
| Relative Standard Deviation | +1.25% |
This method has been successfully applied to the determination of hydrazine in various water samples, including tap water, river water, and seawater. epstem.net
Vanillin-Sulfuric Acid-Hydrazine Sulfate Hydrazone Complex Formation
The reaction between hydrazine sulfate and vanillin (B372448) in a sulfuric acid medium results in the formation of a colored hydrazone complex. This reaction serves as the basis for a spectrophotometric determination method. Hydrazone derivatives of vanillin have been noted for their biological activities, and their formation provides a route for the quantification of hydrazine. researchgate.net The synthesis of these derivatives involves the condensation of a hydrazine moiety with the aldehyde group of vanillin. researchgate.net
Reduction of Phosphomolybdate for Phosphate (B84403) Estimation
This compound is a potent reducing agent and is utilized in the indirect spectrophotometric determination of phosphate. In this "molybdenum blue" method, orthophosphate ions react with an acidic molybdate (B1676688) solution to form a phosphomolybdate complex. innspub.netresearchgate.net This complex is then reduced by this compound to produce a stable, intensely blue-colored species, which can be measured spectrophotometrically. innspub.netresearchgate.net
The absorbance of the resulting blue solution is directly proportional to the phosphate concentration. innspub.net The maximum absorbance is typically observed at wavelengths ranging from 820 nm to 870 nm. researchgate.netnih.govamazonaws.com The method is highly sensitive and can be used to determine phosphate concentrations in the parts-per-million (ppm) range. innspub.netresearchgate.net For instance, one study demonstrated linearity in the concentration range of 0.1-0.7 ppm at 840 nm. innspub.net Another reported a linear range of 0.05-9 ppm at 870 nm. researchgate.net The use of this compound as the reducing agent is advantageous as it often results in a stable color with minimal blank absorption. innspub.net
| Parameter | Value (Study 1) | Value (Study 2) |
| λmax | 840 nm innspub.net | 870 nm researchgate.net |
| Linear Range | 0.1-0.7 ppm innspub.net | 0.05-9 ppm researchgate.net |
| Molar Absorptivity | - | 12.16 x 10³ L·mol⁻¹·cm⁻¹ researchgate.net |
| Sandell's Sensitivity | - | 0.0156 µg·cm⁻² researchgate.net |
Determination in Pharmaceutical Drug Substances
The presence of hydrazine in pharmaceutical drug substances is a significant concern due to its potential toxicity. researchgate.net Spectrophotometric methods are widely employed for its determination in bulk drugs and formulations. A common and sensitive method involves the reaction of hydrazine with p-dimethylaminobenzaldehyde (pDMAB) in an acidic medium to form a yellow-colored azine complex. scirp.org This complex exhibits a maximum absorption at approximately 458-460 nm. scirp.org
The method has been validated for specificity, linearity, precision, and accuracy in various drug substances like sitagliptin (B1680988) phosphate, zinc carnosine, and aprepitant. For sitagliptin phosphate, the method was found to be linear over a range of 0.2 µg/g to 27 µg/g. The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.20 µg/g and 0.60 µg/g, respectively. The mean recovery rates were found to be between 97.8% and 100.2%.
| Drug Substance | LOD (µg/g) | LOQ (µg/g) | Mean Recovery (%) |
| Sitagliptin Phosphate | 0.20 | 0.60 | 97.8 - 100.2 |
| Zinc Carnosine | - | - | 97.8 - 100.2 |
| Aprepitant | - | - | 97.8 - 100.2 |
Potentiometric Analytical Methods
Potentiometric titration provides a classical and accurate method for the assay of this compound. This electroanalytical technique involves measuring the potential difference between two electrodes as a titrant is added. The endpoint of the titration is indicated by a sharp change in potential.
This compound can be directly titrated with an oxidizing agent. For instance, a rapid potentiometric titration of Iridium(IV) with this compound has been described, where this compound serves as the primary analytical standard. tandfonline.comosti.gov This method allows for the determination of milligram quantities of Ir(IV) with high precision (0.5% to 3.0%). tandfonline.comosti.gov
Another approach involves the titration of hydrazine with potassium iodate (B108269) (KIO₃) in a hydrochloric acid medium. aip.org A high-precision, rapid potentiometric titration technique using a specially designed mini-cell has been developed for this purpose. aip.org This method is particularly useful for the analysis of small sample volumes (50–100 μl) and has been applied to the determination of hydrazine in nuclear fuel dissolver solutions. aip.org The precision of these titrations is high, with relative standard deviations ranging from 0.048% to 1.0%. aip.org
Chromatographic Methods (e.g., Ion-Exclusion Chromatography)
Chromatographic techniques, particularly ion chromatography, offer high selectivity and sensitivity for the determination of hydrazine.
Ion-exclusion chromatography (IEC) is a powerful method for separating and determining hydrazine ion from other cations like alkali and alkaline earth metals and ammonium (B1175870) ions. nih.govresearchgate.net In one developed IEC method, hydrazine ion is separated on a weakly basic anion-exchange column. nih.gov To enhance sensitivity, two ion-exchange columns are placed after the separation column but before the conductivity detector. nih.govresearchgate.net This setup can increase the sensitivity for hydrazine ion by a factor of 26.8 compared to using the separation column alone. nih.govresearchgate.net The method demonstrates excellent linearity over a wide concentration range from 0.001 to 100 ppm, with a very low detection limit of 0.64 ppb. nih.govresearchgate.net This makes it suitable for accurately determining hydrazine in samples such as boiler water. nih.govresearchgate.net
Another ion chromatography method utilizes an IonPac CS-12A column with methanesulfonic acid as the eluent, followed by post-column addition of sodium hydroxide (B78521) and detection using an ampere detector. chrom-china.com This method showed linearity in the range of 0.02-2.0 mg/L with a detection limit of 5.0 μg/L. chrom-china.com It has been successfully applied to the quantitative detection of hydrazine ions in the explosion dust of liquid explosives. chrom-china.com
| Parameter | Value (IEC with Enhancement) | Value (IC with Ampere Detection) |
| Linear Range | 0.001-100 ppm nih.govresearchgate.net | 0.02-2.0 mg/L chrom-china.com |
| Limit of Detection | 0.64 ppb nih.govresearchgate.net | 5.0 µg/L chrom-china.com |
| Correlation Coefficient (r²) | 0.9988 nih.govresearchgate.net | 0.9997 chrom-china.com |
Advanced Detection Techniques for Trace Amounts
The detection and quantification of trace amounts of this compound are critical in various fields, including environmental monitoring, pharmaceutical quality control, and occupational safety. nih.govcdc.gov Due to the reactive and unstable nature of hydrazine, highly sensitive and specific analytical methods are required. techbriefs.com Advanced analytical techniques, often involving derivatization and sophisticated instrumentation, have been developed to meet these demands. cdc.govactascientific.com
Spectrophotometric methods also offer sensitive detection of trace hydrazine. One such method is based on the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by hydrazine. The resulting ferrous ions react with 2,2'-bipyridyl to form a stable, colored complex that can be measured at 523 nm. epstem.net This technique is effective within a concentration range of 2-32 ppm and has a detection limit of 0.1 µg/ml. epstem.net For environmental water samples, an in-situ method using solid-phase extraction has been developed. nih.gov In this procedure, hydrazine reacts with p-dimethylaminobenzaldehyde to form an aldazine (B74668) compound, which is then concentrated on a C18 cartridge and quantified spectrophotometrically, achieving a detection limit of 0.2 mgN/L. nih.gov
Hyphenated techniques, which combine separation methods with advanced detection technologies, provide enhanced specificity and sensitivity. nih.govijpsjournal.com High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for this purpose. A method developed for quantifying hydrazine in human urine utilizes isotope dilution and derivatization, followed by HPLC-MS/MS analysis. nih.gov This approach offers excellent sensitivity, with a linear range from 0.0493 to 12.3 ng/mL, allowing for the monitoring of trace-level exposures. nih.gov
Other advanced ionization techniques have been proposed to overcome challenges associated with hydrazine's high reactivity and tendency to adsorb onto surfaces. techbriefs.comnasa.gov These methods include Desorption Electrospray Ionization (DESI), Desorption Atmospheric-Pressure Chemical Ionization (DAPCI), and Direct Analysis in Real Time (DART). techbriefs.comnasa.gov These techniques work by reacting hydrazine on a specific substrate to form more stable derivatives, which are then desorbed and ionized for detection by a mass spectrometer or ion-mobility spectrometer. techbriefs.comnasa.gov This approach aims to minimize sample loss and improve measurement accuracy. techbriefs.com
The table below summarizes the performance of various advanced analytical methods for the detection of trace hydrazine.
Table 1: Performance of Advanced Analytical Methods for Trace Hydrazine Detection
| Analytical Technique | Derivatizing Agent | Matrix / Sample Type | Limit of Detection (LOD) | Linear Range | Reference |
| HPLC-UV | Salicylaldehyde | Phenelzine Sulfate Drug Substance | 10 ppm | 10-1000 ppm | tandfonline.comtandfonline.com |
| HPLC-UV | Benzaldehyde | Air (collected on acid-coated media) | 0.032 µ g/sample | 0.5 to 2 times target concentration | osha.gov |
| Spectrophotometry | 2,2'-bipyridyl (after reaction with Fe³⁺) | Water Samples | 0.1 µg/mL | 2-32 ppm | epstem.net |
| SPE-Spectrophotometry | p-Dimethylaminobenzaldehyde | Environmental Water | 0.2 mgN/L | Not Specified | nih.gov |
| HPLC-MS/MS | p-Anisaldehyde | Human Urine | 0.0493 ng/mL | 0.0493 - 12.3 ng/mL | nih.gov |
| GC-NPD | p-Chlorobenzaldehyde | Urine | 0.05 µg/mL | Not Specified | nih.gov |
Toxicological Research of Hydrazine Sulfate
Carcinogenic Potential and Mechanisms
Studies have demonstrated the carcinogenic properties of hydrazine (B178648) sulfate (B86663) in various animal models, and research has delved into the molecular mechanisms underlying its ability to induce cancer. nih.govcancer.gov
Hydrazine sulfate has been shown to induce tumors in several animal models. cancer.gov In most studies involving rats, mice, and hamsters, the administration of this compound led to an increased incidence of lung, liver, and breast cancers. cancer.gov
Research dating back to the late 1960s demonstrated that administering 0.012% this compound in the drinking water of Swiss and C3H mice throughout their lifespan induced lung tumors. oup.com A later study confirmed these findings, showing that Swiss strain mice fed this compound developed lung adenocarcinomas with 100% incidence. nih.gov This study also observed the induction of lung adenocarcinomas in Strong "A" and F1 hybrid mice, while it produced lung lymphomas in the C17 strain. nih.gov
In the same 1960s study, while inducing lung tumors, this compound simultaneously decreased the incidence of breast adenocarcinomas in female C3H mice compared to controls. oup.com However, it did not inhibit the development of malignant lymphomas characteristic of AKR mice. oup.com
The following table summarizes key findings from animal studies on this compound-induced tumorigenesis.
| Animal Model | Route of Administration | Tumor Types Observed | Key Findings |
| Swiss Mice | Fed in diet | Lung Adenocarcinomas | Showed 100% incidence of lung tumors. nih.gov |
| C3H Mice | Drinking water | Lung Tumors | Induced lung tumors over the animals' lifetime. oup.com |
| Strong "A" Mice | Fed in diet | Lung Adenocarcinomas | Successfully induced lung tumors. nih.gov |
| C17 Mice | Fed in diet | Lung Lymphomas | Resulted in the development of lymphomas in the lung. nih.gov |
| Rats, Hamsters | Not specified | Lung, Liver, Breast | General findings from multiple studies indicate increased cancer incidence. cancer.gov |
The carcinogenic effects of this compound are supported by evidence of its genotoxicity. Hydrazine compounds have been reported to cause mutations and damage to chromosomes in bacteria, as well as in plant and animal cells. nih.gov
In vitro studies have shown that when combined with purified DNA, hydrazine compounds can produce hydrogen peroxide and free radicals capable of damaging the DNA. nih.gov The genotoxicity of various hydrazine derivatives, including this compound, has been evaluated using the hepatocyte primary culture/DNA repair test. nih.govnih.gov In this assay, this compound was found to elicit a positive DNA repair response in mouse hepatocytes, indicating its potential to cause DNA damage. nih.govnih.gov Interestingly, these studies suggest that mouse hepatocytes are more susceptible to the genotoxic effects of hydrazine derivatives than rat hepatocytes. nih.govnih.gov
In vivo research has provided further evidence of DNA damage. One study demonstrated the indirect alkylation of liver DNA and RNA in CBA mice by hydrazine, suggesting a potential mechanism for its carcinogenic action. rxlist.com However, another in vivo study using lacZ transgenic mice found no evidence of mutagenicity of this compound in target tissues. nih.gov
The table below outlines the results of genotoxicity studies on this compound.
| Study Type | System/Model | Endpoint Measured | Result |
| In Vitro | Purified DNA | Hydrogen Peroxide & Free Radical Formation | Damage to DNA observed. nih.gov |
| In Vitro | Mouse Hepatocytes | DNA Repair (Unscheduled DNA Synthesis) | Positive genotoxic response. nih.govnih.gov |
| In Vitro | Rat Hepatocytes | DNA Repair (Unscheduled DNA Synthesis) | Negative or weaker response compared to mouse. nih.govnih.gov |
| In Vivo | CBA Mice | DNA and RNA Alkylation in Liver | Indirect alkylation detected. rxlist.com |
| In Vivo | lacZ Transgenic Mice | Mutagenicity in Target Tissues | No significant mutagenicity found. nih.gov |
The mechanisms through which this compound exerts its carcinogenic effects are believed to involve several biochemical processes. Two prominent theories are the formation of free radicals and the alkylation of DNA. nih.govrxlist.com
The metabolic activation of hydrazine can lead to the formation of reactive free radical species. nih.gov These radicals can interact with and damage critical cellular macromolecules, including DNA. nih.gov The production of hydrogen peroxide and other reactive oxygen species during the biotransformation of hydrazines can induce "oxidative stress," a condition where the production of oxidants surpasses the cell's antioxidant defenses, leading to cellular damage. researchgate.net
Another proposed mechanism is the indirect alkylation of genetic material. rxlist.com Research has shown that hydrazine can lead to the methylation of guanine (B1146940) in the DNA and RNA of mouse liver cells in vivo. rxlist.com This process of alkylation, the addition of an alkyl group to the DNA molecule, can cause mutations and initiate the process of carcinogenesis.
Neurotoxicity and Biochemical Mechanisms
In addition to its carcinogenic potential, this compound exhibits neurotoxic effects. nih.govwikipedia.org These effects are linked to its interference with fundamental neurotransmitter systems and vitamin metabolism in the brain. nih.gov
The neurotoxicity of hydrazine is understood to arise from its disruption of the delicate balance between the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate (B1630785). nih.gov A proper equilibrium between these two neurotransmitters is essential for the normal functioning of the central nervous system. researchgate.net Hydrazine-containing compounds can lead to reduced levels of GABA, which can result in neurological symptoms such as twitching, hyperreflexia, and seizures. nih.gov
A key biochemical mechanism underlying hydrazine's neurotoxicity is its inhibition of pyridoxine (B80251) (vitamin B6) metabolism. nih.gov Pyridoxine, in its active form pyridoxal (B1214274) 5'-phosphate (P5P), is a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD). nih.govdrugbank.com This enzyme is responsible for synthesizing GABA from glutamate. nih.govresearchgate.net
Hydrazine compounds can inhibit the enzyme pyridoxine phosphokinase, which is necessary to convert pyridoxine into its active P5P form. nih.gov They can also directly bind with pyridoxal phosphate (B84403) to form a hydrazone complex that is then eliminated by the kidneys. nih.gov By effectively creating a functional pyridoxine deficiency, hydrazine disrupts the synthesis of GABA, leading to an imbalance with glutamate and subsequent neurotoxic effects. nih.gov This inhibition of a vitamin B6-dependent step is considered a critical factor in the metabolic changes preceding seizures induced by related compounds. nih.gov
Organ-Specific Toxicity (e.g., hepatic, renal)
This compound exposure is associated with significant toxicity to multiple organ systems, with the liver and kidneys being primary targets. nih.gov Research, including animal studies and human case reports, has documented the severe impact on these organs.
Hepatic Toxicity: The liver is particularly susceptible to damage from hydrazine due to its central role in metabolizing foreign substances. toxmsdt.com In experimental animal models, exposure to hydrazine has resulted in fatty degeneration of the liver. who.int Studies in rats and mice have reported effects including the formation of megamitochondria, increased lipogenesis, and other fatty changes in the liver following acute exposure. nih.gov In mice, oral administration of this compound has been shown to induce hepatocellular carcinoma. nih.gov Histopathological evaluation in fatal human cases has revealed submassive bridging necrosis of the liver. researchgate.netnih.gov Research on isolated rat hepatocytes demonstrated that hydrazine causes a dose-dependent loss of cell viability, leakage of lactate (B86563) dehydrogenase (LDH), and depletion of glutathione (B108866) (GSH) and ATP, all indicators of significant cellular damage. nih.gov
Renal Toxicity: The kidneys are also highly vulnerable to hydrazine-induced toxicity. As the kidneys filter blood and concentrate toxins for excretion, they can be exposed to high levels of the compound. toxmsdt.com Damage to the kidneys can impair their ability to excrete waste, maintain electrolyte balance, and synthesize essential hormones. toxmsdt.com In severe cases of human poisoning, this compound has led to renal failure and autolysis of the kidneys. researchgate.netnih.gov Animal studies have also identified the kidneys as a target organ, with the highest concentrations of hydrazine being measured in the kidneys of both rats and mice following administration. inchem.org Exposure has been shown to potentially damage the kidneys in animal models. nj.gov
Fatal hepatorenal failure, a simultaneous failure of both the liver and kidneys, has been reported in humans following the ingestion of this compound. researchgate.netnih.gov One case involved a 55-year-old man who self-medicated with this compound and subsequently developed fulminant hepatorenal failure, characterized by hepatic encephalopathy, renal failure, and profound coagulopathy, ultimately leading to death. nih.gov
Table 1: Summary of Organ-Specific Toxicity Findings for this compound
| Organ System | Species | Key Research Findings | Reference(s) |
| Hepatic (Liver) | Human | Submassive bridging necrosis, fulminant hepatic failure. | researchgate.net, nih.gov |
| Rat | Fatty liver degeneration, dose-dependent loss of hepatocyte viability, LDH leakage, GSH & ATP depletion. | nih.gov, who.int | |
| Mouse | Hepatocellular carcinoma, megamitochondria formation, increased lipogenesis. | nih.gov, nih.gov | |
| Renal (Kidney) | Human | Renal failure, autolysis of kidneys. | researchgate.net, nih.gov |
| Rat, Mouse | High accumulation of hydrazine in kidney tissue, potential for kidney damage. | nj.gov, inchem.org |
Metabolic Fate and Excretion Studies
The metabolic fate of hydrazine has been investigated in various animal models to understand its disposition and excretion from the body. Studies using 15N-labeled hydrazine in rats have been instrumental in tracking the compound's path. nih.gov Following administration, hydrazine is distributed rapidly to most tissues, with elimination also occurring quickly. inchem.org
Research in rats has shown that after a single dose, a significant portion of hydrazine is accounted for within 48 hours. nih.govtandfonline.com Approximately 30% of the dose is excreted in the urine as unchanged hydrazine. nih.gov Another 20% appears in the urine as a derivative that can be converted back to hydrazine through acid hydrolysis. nih.gov A notable metabolic pathway involves the conversion of about 25% of the administered hydrazine to nitrogen (N2) gas, which is then excreted via the lungs, mostly within the first 30 minutes after administration. nih.govtandfonline.com
The disappearance of hydrazine from the blood follows a biphasic pattern, with an initial rapid phase (half-life of 0.74 hours) followed by a much slower phase (half-life of 26.9 hours). nih.gov The highest tissue concentrations of hydrazine have been found in the kidneys of both rats and mice. inchem.org
Acetylation is another key metabolic pathway. In rats, a small percentage of a hydrazine dose is recovered in the urine as acetylhydrazine and diacetylhydrazine. who.int The rate of acetylation can vary depending on individual phenotype, which may influence toxicity. nih.gov
Table 2: Excretion of Hydrazine in Rats (48 hours post-administration)
| Excretion Product/Pathway | Percentage of Administered Dose | Reference(s) |
| Unchanged Hydrazine (Urine) | ~30% | nih.gov |
| Acid-Hydrolyzable Derivative (Urine) | ~20% | nih.gov |
| Nitrogen Gas (N2) (Lungs) | ~25% | nih.gov |
| Acetylated Derivatives (Urine) | ~5.4% (combined) | who.int |
The biotransformation of hydrazine involves both enzymatic and non-enzymatic oxidation pathways, which can lead to the formation of reactive intermediates. nih.gov
Enzymatic Oxidation: Hydrazine can be oxidized by several enzyme systems. The enzyme hydroxylamine (B1172632) oxidoreductase (HAO), found in nitrifying bacteria like Nitrosomonas europaea, is capable of converting hydrazine to dinitrogen gas. oup.com In anaerobic ammonium (B1175870) oxidation (Anammox) bacteria, a homologue of HAO, hydrazine dehydrogenase, catalyzes the oxidation of hydrazine to N2 as part of their metabolic cycle. nih.gov Studies have also implicated enzymes like horseradish peroxidase and prostaglandin (B15479496) synthase in the one-electron oxidation of hydrazine derivatives. nih.gov
Chemical (Non-Enzymatic) Oxidation: Hydrazine is a strong reducing agent and can be oxidized non-enzymatically. oup.com This oxidation can be catalyzed by metal ions such as copper (Cu2+) and iron (Fe3+). nih.gov The reaction involves a one-electron oxidation that forms a hydrazyl radical. This radical can then undergo further reactions, including reacting with molecular oxygen to generate reactive oxygen species. nih.gov In aqueous solutions, the primary chemical oxidation pathway is the reaction of hydrazine with oxygen to produce nitrogen gas and water, a reaction catalyzed by metal ions. dtic.mil
The formation of free radical species during hydrazine's biotransformation is considered significant in its pathophysiology. nih.gov These reactive species can lead to cellular damage. nih.gov
The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a crucial role in the metabolism of a vast number of foreign compounds, including hydrazine. nih.govyoutube.com These enzymes are involved in the oxidation of hydrazine to toxic intermediates that can bind to cellular macromolecules. nih.gov
Research has identified several CYP450 isoenzymes that participate in hydrazine metabolism. Studies using isolated rat hepatocytes have suggested that CYP2E1, CYP1A1/1A2, and CYP2B1 may be involved in the detoxification of hydrazine. nih.gov The activity of these enzymes correlated with measures of cell viability and damage, such as LDH leakage and depletion of ATP and GSH. nih.gov
Pretreatment of animals with substances that induce or inhibit specific CYP450 enzymes can alter hydrazine's toxicity. For example, pretreatment with phenobarbital, an inducer of CYP enzymes, was found to decrease the plasma half-life of hydrazine in rats and reduce its urinary excretion, suggesting an enhanced rate of metabolism. inchem.org Conversely, inhibiting certain CYP450 enzymes can increase hydrazine's cytotoxic effects. nih.gov This indicates that the CYP450 system is a key component in the metabolic processing and detoxification of hydrazine. nih.govnih.gov
Occupational and Environmental Exposure Risks
Human exposure to this compound can occur in specific occupational settings and, to a lesser extent, from environmental sources.
Occupational Exposure: The primary routes of occupational exposure are inhalation of vapors and dermal contact. nih.govnj.gov Workers in industries where hydrazine and its derivatives are produced or used are at the highest risk. nih.gov This includes its application as a high-energy rocket propellant, in the manufacturing of agricultural chemicals and plastics, and as an oxygen scavenger in boiler water treatment. nih.govnih.gov Accidental leakages or spills on F-16 fighter jets or space shuttles could also lead to toxic exposures. researchgate.net The National Institute for Occupational Safety and Health (NIOSH) has established a ceiling recommended exposure limit for hydrazine of 0.03 ppm (0.04 mg/m³) for a 2-hour exposure and lists it as a potential occupational carcinogen. nih.gov
Environmental Exposure: The potential for exposure for the general population is considered low. nih.gov Hydrazine is released into the environment through its production, use, and disposal. nih.gov However, it is rapidly degraded in most environmental media, primarily through oxidation. nih.gov In the atmosphere, its lifetime is on the order of minutes. inchem.org Trace amounts of hydrazine have been detected in cigarette smoke. nih.gov While high concentrations are toxic to microorganisms, biodegradation can occur at lower concentrations. nih.gov The use of hydrazine in boiler water treatment may result in its brief presence in discharged waste before it is oxidized. nih.gov
Environmental Impact and Remediation Strategies
Environmental Fate and Transport
Upon release into the environment, hydrazine (B178648) sulfate (B86663) undergoes various processes that dictate its persistence, distribution, and ultimate fate. Its high water solubility influences its transport mechanisms.
Hydrazine sulfate is subject to both abiotic and biotic degradation in aquatic environments. Abiotic degradation primarily occurs through auto-oxidation, a process significantly influenced by factors such as pH, temperature, dissolved oxygen, and the presence of metal ions, particularly copper. who.intdtic.milsdfine.comresearchgate.net Degradation proceeds more rapidly in alkaline solutions. sdfine.com While auto-oxidation is a major removal pathway, studies indicate that hydrazine can be rapidly removed from polluted waters, with less than one-third of the original concentration remaining in river water after just two hours under certain conditions. sdfine.com However, the presence of organic matter and water hardness can also affect degradation rates. sdfine.com
This compound is biodegradable by microorganisms present in activated sludge and soil. who.intnih.govnih.govcanada.ca Several heterotrophic soil bacteria have been identified as capable of degrading hydrazine. sdfine.com This microbial degradation can contribute to its removal from contaminated soil and water. sdfine.com However, it is crucial to note that this compound exhibits toxicity towards microorganisms at concentrations exceeding approximately 1 mg/L, which can inhibit or halt biodegradation processes. who.intnih.govnih.gov At lower concentrations, a co-metabolic process by bacteria has been observed, where the bacterium is not able to grow on hydrazine as a sole nitrogen source. canada.ca
The mobility of this compound in the environment is high due to its water solubility, allowing it to spread through water systems and soils. fishersci.fithermofisher.com Bioaccumulation in aquatic organisms is considered unlikely. who.intsdfine.comfishersci.fithermofisher.com
Ecotoxicity to Aquatic Organisms and Plant Life
This compound poses a significant threat to aquatic ecosystems and plant life. It is classified as very toxic to aquatic organisms and can cause long-lasting adverse effects. fishersci.fithermofisher.compentachemicals.euchemos.de
| Organism Type | Toxicity Metric | Value (mg/L) | Exposure Duration | Reference |
| Algae (Microcystis aeruginosa) | 10-day threshold | 0.00008 | 10 days | who.int |
| Fish (various species) | LC50 | 0.54 - 5.98 | Not specified | who.int |
| Fathead Minnow Embryo | LOAEL | 0.1 | Not specified | who.int |
Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is expected to kill 50% of a test population. LOAEL (Lowest Observed Adverse Effect Level) is the lowest concentration at which an adverse effect is observed.
Furthermore, this compound is known to be hazardous to plant life, potentially inhibiting germination and growth. who.intsdfine.com
Occurrence in Industrial Effluents and Waste Disposal
This compound is released into the environment through various industrial activities, including its production, use, and improper waste disposal. nih.govnih.gov A significant source of its presence in industrial effluents is the electroplating industry, where it is used in processes such as chrome plating. scientific.netresearchgate.netresearchgate.netdntb.gov.ua It is also utilized as an oxygen scavenger in boiler water treatment in power generation plants, leading to its potential presence in discharged wastewater. nih.govnih.govchemiis.comatamanchemicals.com
Environmental releases reported by the EPA's Toxics Release Inventory have included discharges to underground injection wells and air. nih.gov While hydrazine rapidly degrades in most environmental media, its release from industrial sources can still lead to localized contamination issues, particularly in aquatic environments. nih.govnih.govepa.gov
Remediation Technologies
Effective treatment of wastewater containing this compound is crucial to mitigate its environmental impact. Several technologies are employed or have been investigated for its removal and degradation.
Chemical Oxidation: Chemical oxidation is a primary method for treating this compound. Hydrogen peroxide (H₂O₂) is commonly used, particularly in the treatment of electroplating effluents, to reduce hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). scientific.netresearchgate.netresearchgate.netdntb.gov.ua In this process, this compound acts as a reducing agent, and hydrogen peroxide can also contribute to the degradation of residual hydrazine. scientific.netresearchgate.netresearchgate.netdntb.gov.ua this compound is effective in both acidic and alkaline wastewater conditions. scientific.netresearchgate.netdntb.gov.ua Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), have also been studied for hydrazine degradation. dtic.mil
Adsorption: While not a primary degradation method for this compound itself, adsorption can play a role in removing its breakdown products or associated contaminants. For instance, hematite (B75146) ore has been used as an adsorbent to remove chromium hydroxide (B78521) (Cr(OH)₃) after Cr(VI) has been reduced by other agents, including this compound. asianpubs.org
Biological Treatment: As mentioned in Section 6.1.2, biological treatment using microorganisms is feasible for this compound, but its effectiveness is limited by the compound's toxicity to microbes at higher concentrations. who.intnih.govnih.govcanada.ca This method is more suitable for dilute wastewater streams or as a polishing step after other treatment processes.
Advanced Oxidation Processes (AOPs) and Membrane Technologies: Advanced oxidation processes, such as photoelectrooxidation, have been explored for degrading organic additives in electroplating wastewater, which may indirectly address hydrazine-related contaminants. researchgate.net Nanofiltration membranes have also shown promise in treating hydrazine hydrate (B1144303) wastewater, effectively removing organic matter and salts. theseus.fi
Specific Application in Electroplating: In the treatment of chrome-containing rinsing waters from electroplating, a combination of hydrogen peroxide and this compound has been proposed. This approach effectively reduces Cr(VI) to Cr(III) by over 99%, while also maintaining a low salt content in the treated wastewater. scientific.netresearchgate.netresearchgate.net The process typically involves reducing Cr(VI) in acidic or alkaline conditions, followed by precipitation of Cr(III) hydroxide. scientific.netresearchgate.netdntb.gov.ua
List of Chemical Compounds Mentioned:
this compound (N₂H₄·H₂SO₄)
Hydrazine (N₂H₄)
Hydrogen peroxide (H₂O₂)
Chromium (VI) (Cr(VI))
Chromium (III) (Cr(III))
Chromium hydroxide (Cr(OH)₃)
Potassium permanganate (KMnO₄)
Ammonia (B1221849) (NH₃)
Biuret
Sodium hypochlorite (B82951) (NaOCl)
Sodium hydroxide (NaOH)
Sodium chloride (NaCl)
Nitrogen oxides (NOx)
Sulfur oxides (SOx)
Carbon dioxide (CO₂)
Carbon monoxide (CO)
Nitrogen gas (N₂)
Water (H₂O)
Hydrazine hydrate
Methyl this compound
Reduction of Chromium in Wastewater using this compound
Hexavalent chromium (Cr(VI)) is a significant environmental pollutant, posing severe risks due to its carcinogenic and mutagenic properties. Its presence in industrial wastewater, particularly from electroplating, tanning, and metal finishing industries, necessitates effective remediation strategies. A well-established method for mitigating Cr(VI) contamination involves its reduction to the less toxic and less mobile trivalent chromium (Cr(III)) state. This compound (N₂H₄·H₂SO₄) has emerged as a potent chemical reductant for this purpose, capable of efficiently converting Cr(VI) to Cr(III) under various conditions.
Mechanism and Reaction Pathways
2CrO₄²⁻ + 3N₂H₄ + 10H⁺ → 2Cr³⁺ + 3N₂ + 6H₂O
In aqueous solutions, Cr(VI) exists in various forms, primarily as chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, depending on the pH. Hydrazine (N₂H₄), the active species derived from this compound, readily reacts with these Cr(VI) oxyanions. The reduction process leads to the formation of Cr(III) ions, which typically precipitate as chromium(III) hydroxide (Cr(OH)₃) under neutral or alkaline conditions due to its low solubility tuiasi.rogoogle.com. Research has indicated that hydrazine can also enhance extracellular Cr(VI) reduction in biological wastewater treatment systems, contributing to the detoxification of the environment hep.com.cn.
Research Findings on Reduction Efficiency
Numerous studies have investigated the efficacy of this compound in reducing Cr(VI) in wastewater, highlighting its effectiveness across different parameters.
| Cr(VI):Hydrazine Molar Ratio | Temperature (°C) | % Cr(VI) Reduction | Source |
| 1:2 | 25 | 72.2 | tuiasi.ro |
| 35 | 78.0 | tuiasi.ro | |
| 50 | 86.4 | tuiasi.ro | |
| 1:3 | 25 | 86.4 | tuiasi.ro |
| 35 | 88.2 | tuiasi.ro | |
| 50 | 89.0 | tuiasi.ro | |
| 1:4 | 25 | 89.0 | tuiasi.ro |
| 35 | 92.0 | tuiasi.ro | |
| 50 | 91.6 | tuiasi.ro | |
| 1:5 | 25 | 91.6 | tuiasi.ro |
| 35 | 96.8 | tuiasi.ro | |
| 50 | 96.8 | tuiasi.ro |
Effect of pH: The pH of the wastewater plays a crucial role in the efficiency of Cr(VI) reduction by this compound. Generally, lower pH values favor higher reduction rates and efficiencies. Studies have reported that a pH around 2 can achieve a reduction efficiency of approximately 99.52% tuiasi.ro. While this compound is effective in acidic conditions, it can also be utilized in both acidic and alkaline wastewater streams researchgate.netscientific.net. The optimal pH range can vary depending on other reaction conditions, but acidic environments enhance the oxidizing potential of Cr(VI) and the stability of Cr(III), thereby promoting the reduction process tuiasi.ro.
| pH | % Cr(VI) Reduction | Source |
| 2 | 99.52 | tuiasi.ro |
Reaction Time and Other Factors: The reduction process can be rapid, with high removal efficiencies achieved within short contact times. For instance, over 99% of Cr(VI) can be reduced to Cr(III) within 30 minutes in certain electroplating effluents researchgate.netscientific.net. In contaminated soil slurries, complete reduction was observed within 4 hours with a 33% excess of hydrazine, which could be reduced to 20 minutes by using four times the stoichiometric quantity of hydrazine researchgate.net. The presence of suspended solids, such as soil particles, has also been noted to exert a catalytic effect on the reduction process researchgate.net. This compound has also been employed in advanced remediation techniques like supported liquid membranes and in the desorption process of loaded adsorbents, where it simultaneously reduces Cr(VI) to Cr(III) csic.esacs.orgnih.govcsic.es.
Compound List
Chromium (Cr)
Chromium(III) (Cr(III))
Chromium(VI) (Cr(VI))
Chromium hydroxide (Cr(OH)₃)
Chromium sulfate (Cr₂(SO₄)₃)
Dichromate (Cr₂O₇²⁻)
Ethylenediaminetetraacetic acid (EDTA)
Hexavalent chromium (Cr(VI))
Hydrochloric acid (HCl)
Hydrazine (N₂H₄)
Hydrazine hydrate (N₂H₄·H₂O)
this compound (N₂H₄·H₂SO₄)
Potassium hydroxide (KOH)
Sodium borohydride (B1222165) (NaBH₄)
Sodium hydrogen sulfite (B76179) (Na₂S₂O₄)
Sodium bisulfite (NaHSO₃)
Solvesso 100
Stannous sulfate (SnSO₄)
Sulfuric acid (H₂SO₄)
Trivalent chromium (Cr(III))
Advanced Research Applications and Future Directions
Use in Advanced Materials Synthesis
The synthesis of novel materials with tailored properties is a cornerstone of modern chemistry and materials science. Hydrazine (B178648) and its derivatives, including hydrazine sulfate (B86663), are instrumental in the creation of complex structures like metal-organic frameworks and precisely engineered nanomaterials.
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the structure and function of the resulting framework. Hydrazine and its derivatives have been successfully employed as ligands or structure-directing agents in the synthesis of these materials.
In one approach, a hydrazine-functionalized Hf-UiO-66 MOF was prepared using a solvothermal method. tandfonline.comnih.gov This functionalized MOF demonstrated high chemical stability and served as an effective heterogeneous catalyst for the synthesis of quinolines, with the hydrazine group playing an active role in the catalytic process. tandfonline.comnih.gov The incorporation of the –NHNH2 functional group creates Brønsted acidic sites that, along with the Lewis acidic metal nodes, contribute to the material's catalytic activity. tandfonline.com
Furthermore, flexible porous coordination polymers have been constructed using 1,2-bis(4-pyridyl)hydrazine (B104831) (bphy), a derivative formed in situ from the reduction of 4,4′-azopyridine during solvothermal reactions. nih.gov These studies highlight the versatility of hydrazine-based ligands in creating complex, functional materials. The coordination of hydrazine to metal ions can be as a unidentate or a bridged bidentate ligand, influencing the final architecture of the polymer. mdpi.com The thermal reactivity of these metal-hydrazine complexes can be tuned by the choice of the metal and the associated anion, which is a key consideration in the synthesis of oxide materials from these precursors. mdpi.com
Hydrazine sulfate is widely recognized as an effective reducing agent in the bottom-up chemical synthesis of metallic nanoparticles. Its role is particularly well-documented in the production of silver nanoparticles (AgNPs), which have applications in catalysis, electronics, and as antimicrobial agents. acs.org
In a typical synthesis, this compound reduces silver ions (from a precursor like silver nitrate) to metallic silver in a solution. acs.org A stabilizing agent, such as chitosan (B1678972) or sodium dodecyl sulfate (SDS), is often used to control the growth and prevent the agglomeration of the nanoparticles. The reaction conditions, including temperature, pH, and the concentration of reactants, significantly influence the size, shape, and stability of the resulting nanoparticles. acs.org For instance, studies have shown that heating is often required to initiate the reduction of the silver ion-chitosan complex by this compound. acs.org
The formation of AgNPs is typically confirmed by a color change in the solution and characterized by a Surface Plasmon Resonance (SPR) peak in the UV-Vis spectrum, usually around 418–431 nm for spherical AgNPs. acs.org Research indicates that this compound, considered a mild reductant, facilitates the formation of spherical, face-centered cubic (fcc) crystalline AgNPs with diameters in the range of 19–20 nm. acs.org The kinetics of this synthesis often follow a pseudo-second-order reaction model for the initial nucleation of the nanoparticles.
Beyond silver, hydrazine and its derivatives are used to synthesize other metal and bimetallic nanoparticles. For example, magnetic magnetite (Fe3O4) and bimetallic AgFe nanoparticles have been synthesized by the chemical reduction of their corresponding metal salts using hydrazine hydrate (B1144303) as the reducing agent.
Table 1: Synthesis of Silver Nanoparticles using Hydrazine Derivatives
| Reducing Agent | Silver Precursor | Stabilizing Agent | Particle Size (nm) | Key Findings |
| This compound | Silver nitrate (B79036) (AgNO₃) | Chitosan | 19-20 | Formed spherical, stable, face-centered cubic (fcc) crystalline nanoparticles. Heating was required for the reaction. acs.org |
| Hydrazine hydrate | Silver nitrate (AgNO₃) | Sodium Dodecyl Sulphate (SDS) / Sodium Citrate (B86180) | 9-30 | Synthesized nanoparticles with mean diameters depending on reactant concentrations. mdpi.com |
| Hydrazine | [Ag(NH₃)₂]⁺ complex | Sodium Dodecyl Sulphate (SDS) | < 20 | Produced nanoparticles with controlled size below 20 nm. |
| Hydrazine | Silver salt | S-layer protein of Bacillus subtilis | 4 (Silver) | Achieved concurrent in situ synthesis and ordered assembly on a periodic protein array. |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For this compound and related compounds, theoretical studies, particularly those using Density Functional Theory (DFT), offer deep insights into their electronic structure, behavior, and potential applications.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been extensively applied to study hydrazine and its derivatives, providing insights that complement experimental findings.
Researchers have used DFT to study the adsorption and decomposition of hydrazine on metal surfaces, which is critical for understanding its role in catalysis and as a fuel. For example, DFT calculations have shown that hydrazine prefers to adsorb on copper surfaces via N-N bond decoupling, leading to the formation of NH₂ radicals with an activation energy below 1 eV. These studies also elucidated that the reactivity is higher on stepped surfaces compared to flat ones. The interaction of hydrazine with various low-index copper surfaces has been modeled, revealing that binding is strongest on the (110) surface. Such calculations highlight the crucial role of van der Waals interactions in this chemistry.
DFT is also employed to understand the reaction mechanisms of hydrazine-based fuels. Ab initio molecular dynamics (AIMD) simulations based on DFT have been used to model the combustion of hydrazine with oxidants like dinitrogen tetroxide, proposing mechanisms for the formation of products such as H₂O, NO, and NO₂. In the context of corrosion inhibition, DFT calculations help in understanding the interaction between inhibitor molecules and metal surfaces. Theoretical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated to correlate the electronic properties of hydrazine derivatives with their inhibition efficiency.
Magnetostructural correlation studies aim to establish a relationship between the geometric structure of a molecule and its magnetic properties. This is particularly relevant for transition metal complexes, including those that could be formed using hydrazine or its derivatives as ligands, which can exhibit interesting magnetic behaviors like acting as single-molecule magnets (SMMs).
For instance, research on heterobimetallic complexes involving iron, dysprosium, and hydrazone-based ligands has demonstrated SMM behavior. The magnetic properties of these complexes, such as the temperature dependence of the magnetic susceptibility (χMT), are directly linked to their crystal structures, which are determined through single-crystal X-ray diffraction. Theoretical studies on mononuclear complexes have shown that distortions from ideal symmetries (e.g., tetrahedral or octahedral) have a profound effect on the zero-field splitting (ZFS), a key parameter for SMMs. By correlating structural parameters (bond lengths and angles) with magnetic parameters (like the ZFS parameter, D), researchers can predict and rationally design new magnetic materials. While extensive magnetostructural correlations have been developed for various types of complexes, the application to hydrazine-bridged systems remains an active area of research to create novel molecular magnets. acs.org
Research in Corrosion Inhibition Mechanisms
The use of organic compounds to inhibit the corrosion of metals, particularly steel in acidic environments, is a field of significant industrial importance. Hydrazine derivatives have emerged as a promising class of corrosion inhibitors due to their molecular structure, which allows for strong adsorption onto metal surfaces.
Hydrazine derivatives function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption occurs through the active sites in the molecule, which include heteroatoms (like nitrogen) with lone pairs of electrons and pi electrons in aromatic rings. These sites facilitate donor-acceptor interactions with the vacant d-orbitals of the metal.
Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate the effectiveness of these inhibitors. PDP studies often indicate that hydrazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic reaction. EIS results show that the presence of the inhibitor increases the charge transfer resistance, confirming the formation of a protective film.
The inhibition efficiency depends on the inhibitor's concentration and its molecular structure. For example, studies on different symmetrical hydrazine derivatives containing nitrophenyl moieties showed inhibition efficiencies greater than 93% for C38 steel in 1M HCl. Quantum chemical calculations support these experimental findings, showing that molecules with higher HOMO energy levels and lower LUMO-HOMO energy gaps tend to be better inhibitors, as this facilitates electron donation to the metal and acceptance from it, strengthening the adsorption process.
Emerging Applications in Chemical Research
This compound continues to find new and advanced applications in various domains of chemical research, primarily driven by its properties as a potent reducing agent and a versatile precursor.
One significant area of emerging application is in the synthesis of nanomaterials. aip.orgresearchgate.net Researchers have successfully utilized this compound as a mild reductant for the synthesis of silver nanoparticles (AgNPs) from silver nitrate, with chitosan acting as a capping and stabilizing agent. aip.orgresearchgate.netaip.org The reaction yields spherical AgNPs with diameters in the range of 19–20 nm. researchgate.netaip.org The kinetics of this synthesis, specifically the nucleation of AgNPs, follows a pseudo-second-order reaction model. researchgate.netaip.org Similarly, hydrazine hydrate, a related compound, has been employed as a reducing agent in the synthesis of magnetic magnetite (Fe₃O₄) and bimetallic silver-iron (AgFe) nanoparticles at room temperature. epj-conferences.org
In the field of catalysis, hydrazine and its derivatives are integral to advanced processes. They are key components in catalytic transfer hydrogenation, a method used for the selective reduction of various organic compounds, including nitro compounds, alkenes, alkynes, azides, and nitriles. researchgate.netresearcher.life Recent research has focused on the development of highly efficient catalytic systems, such as single-atom catalysts (SACs). For instance, single cobalt (Co) atoms anchored on functionalized graphene have demonstrated excellent catalytic activity for the hydrazine oxidation reaction (HzOR), a crucial reaction in fuel cells. nih.govrutgers.edu Density functional theory (DFT) calculations have shown that the Co(II) sites efficiently interact with hydrazine molecules, facilitating the N-H bond dissociation steps. nih.govrutgers.edu Similarly, single copper (Cu) atoms on a P-doped C₃N₄ substrate have been developed as a cost-effective and durable catalyst for HzOR in alkaline media. researchgate.net
Furthermore, this compound and its derivatives are being explored in the synthesis of metal-organic frameworks (MOFs). researchgate.net While the insulating nature of many MOFs can be a hurdle, new water-stable zinc-based MOFs have been synthesized and used as electrode materials for the electrochemical sensing of hydrazine. berkeley.edu These MOFs exhibit an inherent ability to electrocatalyze the hydrazine oxidation reaction. berkeley.edu Hydrazide-containing molecules are also being used as building blocks for the synthesis of novel MOFs. morressier.com
The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals, represents another significant application. researchgate.netresearchgate.net Hydrazine derivatives are versatile intermediates in the creation of these complex molecules. researchgate.netresearchgate.net
| Application Area | Specific Use | Key Research Findings | Relevant Compounds |
|---|---|---|---|
| Nanomaterial Synthesis | Reducing agent for silver nanoparticles (AgNPs) | Synthesis of stable, spherical AgNPs (19-20 nm diameter) in a chitosan matrix. aip.orgresearchgate.netaip.org | Silver nitrate, Chitosan |
| Reducing agent for magnetic nanoparticles | Synthesis of magnetite (Fe₃O₄) and bimetallic AgFe nanoparticles. epj-conferences.org | Iron(II) sulfate, Silver nitrate | |
| Advanced Catalysis | Catalytic transfer hydrogenation | Selective reduction of nitro compounds, alkenes, alkynes, azides, and nitriles. researchgate.netresearcher.life | Various organic substrates |
| Single-atom catalysts (SACs) for Hydrazine Oxidation Reaction (HzOR) | Single Co and Cu atoms on supports show high efficiency and durability for HzOR. nih.govrutgers.eduresearchgate.net | Graphene, P-doped C₃N₄ | |
| Metal-Organic Frameworks (MOFs) | Electrochemical sensing | Water-stable Zn-MOF used as an electrode material for hydrazine detection. berkeley.edu | Zinc-based MOFs |
| Precursor for MOF synthesis | Use of hydrazide-containing linkers to build novel MOF structures. morressier.com | Hydrazide derivatives | |
| Organic Synthesis | Synthesis of heterocyclic compounds | Versatile building block for pharmaceuticals and agrochemicals. researchgate.netresearchgate.net | Various organic precursors |
Future Perspectives in this compound Research
The future of this compound research is pointed towards enhancing its utility while mitigating its risks. This involves creating safer handling methods, discovering more efficient and environmentally friendly production techniques, and expanding its application in high-technology fields. Market trends predict a compound annual growth rate (CAGR) of 4.68% for the hydrazine market between 2025 and 2030, with significant demand from the pharmaceutical and agrochemical sectors. mordorintelligence.com
Development of Safer Handling and Storage Protocols
Given the hazardous nature of hydrazine and its compounds, developing safer handling and storage protocols is a critical area of ongoing research. arxada.comunm.eduvanderbilt.edu Standard protocols emphasize the use of engineering controls like fume hoods and personal protective equipment (PPE), including chemical-protective gloves (butyl rubber is preferred), splash-proof goggles, and lab coats. arxada.comunm.eduvanderbilt.edu
More advanced and innovative strategies are being explored to minimize exposure risks. One promising approach involves the formation of a safe, solid hydrazone by reacting hydrazine with a carbonyl compound. wikipedia.org The liquid hydrazine can then be released when needed by flushing the storage tank with warm water. wikipedia.org Another novel method is the use of thermo-reversible gelation for the safe storage of aqueous hydrazine solutions. nih.gov For example, polymers like Poly(N-isopropylacrylamide) (PNIPAM) can form a gel with hydrazine solutions at ambient temperatures, preventing leakage. The hydrazine can be released from the gel by compression or heating, and the process is recyclable. nih.gov
Further research is focused on creating comprehensive surveillance programs that include biological monitoring and medical screening for workers, as well as developing advanced protective garments like reusable propellant-handler's suits. wikipedia.orgnih.gov
Exploration of Novel Synthetic Pathways
The traditional synthesis of this compound, often involving the reaction of urea (B33335) with sodium hypochlorite (B82951) (a variation of the Hoffmann rearrangement) or the Raschig process, has been well-established. scitech.gov.tmsciencemadness.orgorgsyn.org However, these methods can have drawbacks related to yield and the use of hazardous reagents.
Current research is actively exploring novel synthetic pathways that are more efficient, safer, and environmentally benign. One patented method proposes a simpler and more controllable process where an azine solution (ketazine) is added dropwise to a sulfuric acid solution. google.com This method is reported to produce this compound with a purity of over 99% by avoiding the violent exothermic reaction seen in traditional direct mixing, thus reducing byproduct formation. google.com
Computational studies are also playing a crucial role in discovering new synthetic routes. Density functional theory (DFT) calculations have been used to investigate the heterogeneous synthesis of hydrazine on catalysts like Co₃Mo₃N. nih.govnih.govresearchgate.netresearchgate.net These studies suggest that a low-energy pathway for hydrazine synthesis is possible, with a significantly lower energy barrier compared to the gas-phase reaction, opening the door for new catalytic processes. nih.gov
The development of "green" synthesis methods is a key future trend. market.us This includes exploring enzymatic pathways for the synthesis of hydrazine-containing compounds, which could offer high selectivity and milder reaction conditions. nih.gov While the specific enzymes for creating the N-N bond are still largely unknown, research into the biosynthesis of natural hydrazine compounds is providing clues. nih.gov Additionally, efforts are being made to develop processes that reduce environmental impact, such as a new method for producing hydrazine hydrate that is reported to be more environmentally friendly. market.us
| Synthesis Pathway | Description | Advantages | Challenges/Disadvantages |
|---|---|---|---|
| Hoffmann Rearrangement / Hypochlorite on Urea | Reacts urea with sodium hypochlorite in a basic solution. scitech.gov.tmsciencemadness.org | Utilizes readily available starting materials. sciencemadness.org | Can involve foaming, temperature control issues, and use of hazardous materials. researchgate.net |
| Ketazine Process (Patent CN112047312A) | Dropwise addition of a ketazine solution into sulfuric acid. google.com | High purity (>99%), better temperature control, fewer byproducts. google.com | Requires preparation of the ketazine intermediate. |
| Heterogeneous Catalysis (Computational) | Catalytic conversion of N₂ and H₂ on surfaces like Co₃Mo₃N. nih.govnih.gov | Potentially a much lower energy process, direct from N₂. nih.gov | Currently theoretical; requires development of effective, stable catalysts. nih.gov |
| Enzymatic Synthesis (Exploratory) | Use of enzymes to form the N-N bond. nih.gov | Potentially high selectivity, mild conditions, environmentally friendly. nih.gov | Enzymes for direct N-N bond formation are largely undiscovered. nih.gov |
Q & A
Q. How is hydrazine sulfate synthesized for laboratory use, and how are its derivatives characterized?
this compound is synthesized via reactions involving sulfur dioxide (SO₂) and hydrazine hydrate (N₂H₄·H₂O). For example, dihydrazinium sulfite ((N₂H₅)₂SO₃) is prepared by reacting SO₂ with hydrazine hydrate, followed by dehydration under vacuum over phosphorus pentoxide to yield anhydrous derivatives. Characterization includes IR spectroscopy, where peaks around 960 cm⁻¹ confirm N-N stretching in dihydrazinium salts . Industrial synthesis may involve electromagnetic reactors for raw hydrazine production, followed by sulfuric acid treatment to form this compound .
Q. What are the optimal conditions for using this compound as a reductant in UV-Vis spectrophotometric phosphorus analysis?
In molybdenum blue reactions, this compound reduces ammonium molybdate to form a phosphomolybdate complex. Key parameters include:
- Reductant concentration : 0.001–0.1 M maximizes absorbance; exceeding 0.1 M causes instability due to incomplete reduction .
- Acidic conditions : Reactions are performed in sulfuric acid (pH ~1.5–2.0) to stabilize the blue complex .
- Validation : Linearity (R² >0.995), molar absorptivity (7.92 × 10⁴ L mol⁻¹ cm⁻¹), and low %RSD (1.08–1.93%) ensure reproducibility .
Advanced Research Questions
Q. How can researchers reconcile contradictory clinical trial outcomes for this compound in cancer cachexia?
Mixed results arise from differences in trial design:
- Positive trends : Early uncontrolled studies suggested this compound improved survival in advanced cancer by inhibiting gluconeogenesis, a mechanism supported by animal models .
- Null/negative outcomes : Randomized trials (e.g., in NSCLC and colorectal cancer) reported no survival benefit, worse quality of life, and trends toward inferior survival in hydrazine arms. Placebo-controlled designs with standardized chemotherapy (e.g., cisplatin/etoposide) highlighted confounding factors like performance status and metabolic heterogeneity .
- Methodological recommendations : Stratify patients by acetylator phenotype (due to N-acetylation variability ), use validated cachexia biomarkers (e.g., muscle mass, phosphoenolpyruvate carboxykinase activity ), and conduct subgroup analyses in well-powered cohorts.
Q. What proteomic approaches elucidate this compound’s hepatotoxicity mechanisms?
A proteomics study using 2-D DIGE and multivariate analysis (PCA/PLSR) in rats identified dose-dependent changes in hepatic proteins:
- Upregulated proteins : Involved in lipid metabolism (e.g., fatty acid-binding protein) and stress response (e.g., heat shock proteins).
- Downregulated proteins : Linked to Ca²⁺ homeostasis (e.g., calreticulin) and thyroid hormone pathways. These findings suggest hydrazine disrupts energy metabolism and cellular stress pathways, providing novel biomarkers (e.g., apolipoprotein A-I) for toxicity screening .
Q. How does this compound function in graphene oxide (GO) reduction, and what are its limitations?
Hydrazine reduces epoxide groups in GO via three mechanisms, confirmed by DFT calculations (M05-2X/6-31G(d)):
- Edge vs. interior reactivity : Epoxides at aromatic domain edges form stable hydrazino alcohols, halting further reduction, while interior epoxides are fully reduced.
- Thermal vs. chemical reduction : Hydrazine is ineffective for hydroxyl, carbonyl, or carboxyl groups; thermal treatment is required for their removal.
- Design implications : Combine hydrazine with thermal annealing for comprehensive GO deoxygenation .
Q. What regulatory and safety protocols are critical for handling this compound in laboratory settings?
this compound is regulated as a hazardous material under multiple frameworks:
- OSHA/NIOSH : Threshold limits of 0.01 ppm (8-hour TWA) and 0.03 ppm (15-minute exposure).
- EPA : Reportable quantity of 1 lb under CERCLA; listed as a hazardous air pollutant.
- Handling : Use fume hoods, personal protective equipment (PPE), and protocols for spill containment. Stability in standard solutions is limited to 24 hours under refrigeration .
Methodological Considerations
- Analytical chemistry : Validate UV-Vis methods with SnCl₂/hydrazine sulfate using internal standards and spike-recovery tests (target: 98–107% recovery ).
- Clinical research : Employ double-blind, placebo-controlled designs with pre-specified endpoints (e.g., survival, cachexia metrics) to minimize bias .
- Toxicology : Use proteomics or transcriptomics to map metabolic disruptions beyond traditional histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
